(-)-4'-Methyltartranilic acid
Description
Significance of Stereochemistry and Chirality in Chemical Synthesis
Stereochemistry is a fundamental concept in chemistry that explores the spatial arrangement of atoms in molecules and the effects of this arrangement on their physical and chemical properties. researchgate.net Chirality, a key aspect of stereochemistry, describes the property of a molecule being non-superimposable on its mirror image. cymitquimica.com These mirror-image isomers are known as enantiomers. The significance of chirality is most evident in the pharmaceutical industry, where the two enantiomers of a drug can exhibit remarkably different pharmacological and toxicological profiles. cymitquimica.com For instance, one enantiomer may be therapeutically active, while the other could be inactive or even harmful. semanticscholar.org This necessitates the development of synthetic methods that can selectively produce a single enantiomer, a field known as asymmetric synthesis. semanticscholar.org The ability to control the stereochemical outcome of a reaction is crucial for creating safer and more effective drugs, as well as for applications in agrochemicals, materials science, and flavor chemistry. researchgate.netcymitquimica.com
Overview of Tartranilic Acid Scaffolds as Chiral Platforms
Tartranilic acid and its derivatives are a class of compounds derived from tartaric acid, a readily available and naturally occurring chiral molecule. researchgate.net These scaffolds possess a combination of functional groups—carboxylic acids, hydroxyl groups, and an amide linkage—that make them versatile platforms for a variety of chemical transformations. researchgate.netcymitquimica.com Their inherent chirality, derived from the tartaric acid backbone, allows them to be used as chiral resolving agents and as chiral auxiliaries or ligands in asymmetric catalysis. researchgate.netthieme-connect.de The general structure of a tartranilic acid consists of a tartaric acid moiety linked to an aniline (B41778) or a substituted aniline via an amide bond. This modular design allows for the fine-tuning of their steric and electronic properties by modifying the substituents on the aromatic ring, thereby influencing their effectiveness in chiral recognition and induction. researchgate.net
Historical Context of (-)-4'-Methyltartranilic Acid in Enantioselective Research
While the broader family of tartaric acid derivatives has a long history in chiral chemistry, dating back to Pasteur's seminal work in 1848, the specific history of this compound is less extensively documented in seminal academic literature. wolfram.com It has emerged as a commercially available chiral resolving agent, indicating its utility in the separation of racemic mixtures, particularly amines. sigmaaldrich.comzhengyumall.com Chiral resolving agents function by reacting with a racemic mixture to form a pair of diastereomers. lookchem.com These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. lookchem.com The development and commercialization of substituted tartranilic acids like the 4'-methyl derivative represent a refinement of this classical resolution technique, offering a tool with specific selectivities for certain classes of compounds. The presence of the methyl group at the 4'-position of the phenyl ring can influence the crystal packing and intermolecular interactions of the diastereomeric salts, thereby enhancing the efficiency of the resolution process for particular substrates. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPDOKFGWPFCPJ-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H]([C@@H](C(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942879 | |
| Record name | 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-78-6 | |
| Record name | 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-4-[(4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyltartranilic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an indispensable tool for confirming the covalent structure and determining the stereochemical relationships within a molecule in solution. longdom.orgnih.gov For a chiral molecule like (-)-4'-Methyltartranilic acid, specific NMR experiments are employed to assign the configuration of its stereocenters.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the spatial relationships between atoms. longdom.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. longdom.org In this compound, a cross-peak would be expected between the two methine protons (CH-OH and CH-NH) of the tartaric acid backbone, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates protons with their directly attached carbons. It allows for the definitive assignment of the carbon signals corresponding to the aromatic ring, the methyl group, and the two chiral centers of the tartaric acid moiety.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for stereochemical assignment. For instance, NOE correlations between the amide proton (NH) and specific protons on the tolyl group can provide information about the rotational conformation around the amide bond.
Table 1: Illustrative NMR Data for this compound This table presents expected chemical shift ranges for the primary nuclei in this compound based on analogous structures. Actual values would require experimental verification.
| Nucleus Type | Structural Moiety | Expected Chemical Shift (ppm) | Key Correlations (COSY, HSQC, NOESY) |
|---|---|---|---|
| ¹H | Aromatic Protons (Tolyl Group) | ~7.0-7.5 | COSY correlations between adjacent aromatic protons. |
| ¹H | Amide Proton (-NH-) | ~8.5-9.5 | NOESY correlation to adjacent CH and aromatic protons. |
| ¹H | Methine Protons (-CH(OH)- and -CH(NH)-) | ~4.5-5.0 | COSY correlation to each other; HSQC to corresponding carbons. |
| ¹H | Methyl Proton (-CH₃) | ~2.3-2.5 | NOESY correlation to ortho-aromatic protons. |
| ¹³C | Carboxyl Carbon (-COOH) | ~170-175 | No direct ¹H attachment for HSQC. |
| ¹³C | Amide Carbonyl (-C=O) | ~168-172 | No direct ¹H attachment for HSQC. |
| ¹³C | Aromatic Carbons | ~120-140 | HSQC correlation to attached aromatic protons. |
| ¹³C | Methine Carbons (-CH(OH)- and -CH(NH)-) | ~70-80 | HSQC correlation to attached methine protons. |
| ¹³C | Methyl Carbon (-CH₃) | ~20-25 | HSQC correlation to attached methyl protons. |
Assessing enantiomeric purity is critical for any chiral compound. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for this determination. When a CSA is added to a solution of a racemic or enantiomerically enriched sample, it forms transient diastereomeric complexes with both enantiomers. These complexes have different magnetic environments, leading to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. By integrating the distinct peaks, the enantiomeric excess (ee) can be accurately quantified. For an acidic compound like this compound, a chiral amine or alcohol could serve as a suitable CSA.
X-ray Crystallographic Analysis for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal. nih.gov This technique is the gold standard for determining the absolute configuration, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state. mdpi.com The data presented here is based on the analysis of the closely related (2S,3S)-(−)-Tartranilic acid, which serves as an excellent model for understanding the solid-state characteristics of the 4'-methyl derivative. jst.go.jp
Table 2: Key Intermolecular Interactions in Tartranilic Acid Derivatives Based on the analysis of (2S,3S)-(−)-Tartranilic Acid. jst.go.jp
| Interaction Type | Donor Group | Acceptor Group | Structural Significance |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) or Hydroxyl (-OH) | Forms classic carboxylic acid dimers or chains, crucial for network formation. |
| Hydrogen Bond | Amide (N-H) | Amide Carbonyl (C=O) or Hydroxyl (-OH) | Links molecules into tapes or sheets, defining the supramolecular architecture. jst.go.jp |
| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl (C=O) or other Hydroxyl (-OH) | Contributes to the extensive three-dimensional hydrogen-bonding network. nih.gov |
| van der Waals | Aromatic Ring / Methyl Group | Adjacent Molecules | Stabilizes crystal packing through non-directional forces. |
X-ray analysis of (2S,3S)-(−)-Tartranilic acid reveals that the molecule adopts a common twisted structure. jst.go.jp The conformation is largely defined by the torsion angles along the C-C single bonds of the tartaric acid backbone and the C-N amide bond. This twisted conformation is a result of minimizing steric hindrance between the bulky substituents while maximizing favorable intermolecular hydrogen bonds within the crystal lattice. The conformation of the propanoic acid moiety is reported to be nearly identical to that observed in other tartaric acid monoamides. jst.go.jp
The combination of directional hydrogen bonds and other intermolecular forces directs the self-assembly of individual molecules into a well-defined three-dimensional supramolecular architecture. rsc.orgmdpi.com For tartranilic acids, the hydrogen bonds create infinite planar or helical networks. jst.go.jp These networks stack upon one another to build the final crystal structure. The specific architecture is a delicate balance between the intrinsic conformation of the molecule and the strength and directionality of the intermolecular forces, resulting in a highly ordered crystalline solid.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical techniques are essential for characterizing chiral substances as they rely on the differential interaction of the molecule with left and right circularly polarized light. These methods are uniquely sensitive to the spatial arrangement of atoms and can therefore be used to determine the absolute configuration of enantiomers.
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. For this compound, the presence of two chiral centers in the tartaric acid moiety is expected to give rise to distinct Cotton effects in the CD spectrum.
The primary chromophores in this compound are the aromatic ring of the p-toluidine (B81030) group and the carbonyl groups of the amide and carboxylic acid functionalities. The electronic transitions associated with these groups, typically in the UV region (200-400 nm), will be the main contributors to the CD spectrum. Specifically, the n-π* transitions of the carbonyl groups and the π-π* transitions of the aromatic ring are expected to be optically active. mdpi.com
Based on studies of other chiral aromatic amides and tartaric acid derivatives, it is anticipated that this compound will exhibit characteristic CD bands. nih.govnih.govreading.ac.uk The sign and magnitude of the Cotton effects can be correlated with the absolute configuration of the chiral centers. For instance, studies on tartaric acid and its salts show a negative Cotton effect around 210-215 nm in aqueous solutions, which is indicative of the conformation of the carboxylic acid groups. mdpi.com The (-)-configuration of 4'-Methyltartranilic acid, derived from (2R,3R)-tartaric acid, would be expected to produce a specific and predictable CD signature.
Table 1: Predicted Circular Dichroism (CD) Data for this compound Based on Analogous Compounds
| Predicted Wavelength Range (nm) | Associated Transition | Expected Sign of Cotton Effect |
|---|---|---|
| 250-290 | π-π* (Aromatic Ring) | Dependent on conformation |
Note: The exact wavelengths and signs are predictive and would require experimental verification.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. ORD and CD are intimately related through the Kronig-Kramers transforms, and an ORD spectrum provides complementary information about a molecule's chirality.
An ORD curve of this compound is expected to show a plain curve at wavelengths away from its absorption maxima and exhibit anomalous dispersion, known as a Cotton effect, in the regions where it absorbs light. A negative Cotton effect, corresponding to a trough followed by a peak as wavelength decreases, would be anticipated in the region of the n-π* carbonyl transitions, consistent with the predicted CD data. The specific rotation at the sodium D-line (589 nm) would provide a standard value for characterizing the enantiomeric purity of the compound. While detailed ORD studies on closely related aromatic amides of tartaric acid are scarce in the literature, the principles of chiroptical spectroscopy suggest a strong correlation between the observed Cotton effects and the molecule's absolute stereochemistry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Theoretical Comparisons
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are powerful for identifying functional groups and can be used in conjunction with theoretical calculations, such as Density Functional Theory (DFT), to achieve a detailed assignment of the observed vibrational bands. iosrjournals.orgresearchgate.net
The vibrational spectrum of this compound will be characterized by the distinct vibrations of its constituent functional groups: the carboxylic acid, the secondary amide, the aromatic ring, the methyl group, and the hydroxyl groups.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong and characteristic absorptions for the various functional groups. The O-H stretching vibration of the carboxylic acid will likely appear as a very broad band in the 2500-3300 cm⁻¹ region, a hallmark of hydrogen-bonded dimers. libretexts.org The C=O stretching vibrations are particularly informative. Based on data for similar molecules, the carboxylic acid C=O stretch is expected around 1710-1740 cm⁻¹, while the amide I band (primarily C=O stretch) should appear at a lower frequency, typically 1650-1680 cm⁻¹. oregonstate.eduyoutube.com The amide II band (N-H bending and C-N stretching) is anticipated around 1520-1550 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations are often more prominent. researchgate.net The symmetric breathing mode of the p-substituted aromatic ring would be a characteristic feature. The C-H stretching vibrations of the aromatic ring and the methyl group will appear in the 2800-3100 cm⁻¹ region. iosrjournals.org Raman spectroscopy of tartaric acid itself has been well-studied, showing characteristic bands for the C-C and C-O skeletal vibrations below 1500 cm⁻¹. researchgate.net
Theoretical Comparisons: To gain a more profound understanding of the vibrational modes, theoretical calculations using DFT methods (e.g., B3LYP with a suitable basis set) could be performed. researchgate.net These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental IR and Raman spectra. Such a comparison allows for a more confident assignment of complex vibrational modes and can provide insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding. For example, a computational study on a complex of pyridine (B92270) with tartaric acid demonstrated how hydrogen bonding affects the carboxylic stretching modes. iosrjournals.org
Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (very broad) | Weak |
| C=O stretch | ~1720 (strong) | ~1720 (medium) | |
| Amide | N-H stretch | ~3300 (sharp) | ~3300 (sharp) |
| Amide I (C=O stretch) | ~1660 (strong) | ~1660 (strong) | |
| Amide II (N-H bend) | ~1540 (medium) | Weak | |
| Aromatic Ring | C-H stretch | ~3050 | ~3050 |
| C=C stretch | ~1600, ~1500 | ~1600, ~1500 (strong) | |
| Methyl Group | C-H stretch | ~2950, ~2870 | ~2950, ~2870 |
Note: These are approximate frequency ranges based on data for analogous compounds and are subject to shifts based on the specific molecular environment and physical state.
Theoretical and Computational Chemistry Studies of 4 Methyltartranilic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like (-)-4'-Methyltartranilic acid, which is composed of a chiral tartaric acid moiety linked to a p-toluidine (B81030) group. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its geometry.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many molecular systems. chemrxiv.org It is particularly well-suited for determining the ground-state properties of organic molecules.
For this compound, a typical DFT study would involve:
Geometry Optimization: The first step is to find the molecule's most stable three-dimensional structure (a minimum on the potential energy surface). This involves starting with an initial guess of the structure and iteratively calculating the forces on the atoms and adjusting their positions until the forces are negligible.
Basis Set Selection: The accuracy of DFT calculations depends on the chosen basis set, which describes the atomic orbitals. Common choices for a molecule of this size would include Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ).
Functional Selection: The choice of the exchange-correlation functional is crucial. Functionals like B3LYP are popular for their general reliability, while others, such as those from the M06 family or ωB97X-D, might be chosen for their better handling of non-covalent interactions, which could be important for this molecule's conformational preferences.
Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. These properties provide insight into the molecule's reactivity and intermolecular interactions.
A recent study highlighted that while DFT is widely used, some functionals can poorly predict the energetics of tautomeric polymorphs, an issue that can be addressed by combining DFT with higher-level corrections. chemrxiv.org
Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parameterization. While computationally more demanding than DFT, they can offer higher accuracy, often referred to as "gold standard" methods.
For this compound, these methods would be used for:
Benchmarking DFT Results: High-accuracy methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) would be used on simplified fragments of the molecule or with smaller basis sets to validate the geometries and energies predicted by more cost-effective DFT methods.
Investigating Excited States: While DFT can be adapted for excited states (TD-DFT), methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) are often more reliable for studying how the molecule interacts with light, which is crucial for predicting UV-Vis and circular dichroism spectra.
Conformational Energy Landscape Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. wikipedia.org This technique is invaluable for exploring the conformational space and understanding the dynamic behavior of molecules in solution. mdpi.comsemanticscholar.org
A typical MD simulation protocol for this compound would involve:
System Setup: A starting conformation of the molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water, DMSO) to mimic experimental conditions. mdpi.com
Force Field Selection: A molecular mechanics force field (e.g., AMBER, CHARMM, OPLS) is chosen. The force field is a set of parameters that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. semanticscholar.org
Simulation: The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of every atom. mdpi.com This allows for the observation of conformational changes, intramolecular hydrogen bonding dynamics, and interactions with the solvent. nih.gov
MD simulations can reveal the most populated conformational families and the pathways for interconversion between them.
Systematic conformational searches are algorithmic approaches to identify low-energy conformers. organicchemistrytutor.com These methods are often used to generate starting structures for DFT optimization.
Common algorithms include:
Systematic Grid Searches: Rotating bonds by a fixed increment. This is exhaustive but computationally expensive.
Stochastic/Monte Carlo Methods: Randomly altering the molecular geometry and accepting the new structure based on its energy.
Genetic Algorithms: Applying principles of evolution to "breed" low-energy conformations.
Recently, methods have been developed to perform conformational sampling under simulated high-pressure conditions, which could reveal pressure-induced structural changes. chemrxiv.org
Prediction of Spectroscopic Properties (NMR, CD, ORD) through Computational Methods
Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. computabio.comfrontiersin.org
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants are highly sensitive to the molecular geometry and electronic environment. faccts.de DFT calculations, using methods like GIAO (Gauge-Independent Atomic Orbitals), can predict ¹H and ¹³C NMR spectra. faccts.de Accurate prediction requires averaging the calculated shifts over a Boltzmann-weighted population of low-energy conformers obtained from a conformational search. faccts.de Machine learning approaches are also emerging as powerful tools for rapid and accurate NMR shift prediction. frontiersin.orgnih.gov
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): CD and ORD are chiroptical techniques sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating CD and ORD spectra. By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of a chiral center can be determined. As with NMR, considering the contributions of all significant conformers is crucial for achieving an accurate prediction that matches the experimental spectrum.
Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT calculation for a single conformer of this compound.
Table 1: Hypothetical Calculated NMR Chemical Shifts for a Conformer of this compound (Note: These are example values and not experimental data.)
| Atom Type | Atom Identifier | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| Carboxylic Acid | C1 | 172.5 | 11.5 (OH) |
| Tartrate CH-OH | C2 | 73.1 | 4.6 |
| Tartrate CH-OH | C3 | 72.8 | 4.5 |
| Amide Carbonyl | C4 | 169.0 | - |
| Amide N-H | - | - | 8.9 |
| Aromatic C (ipso) | C1' | 135.2 | - |
| Aromatic C (ortho) | C2', C6' | 129.8 | 7.2 |
| Aromatic C (meta) | C3', C5' | 120.5 | 7.1 |
| Aromatic C (para) | C4' | 138.0 | - |
| Methyl Carbon | C-Methyl | 21.3 | 2.3 |
Reactivity and Selectivity Prediction via Computational Modeling
Computational modeling provides powerful tools for predicting the reactivity and selectivity of chemical compounds. These methods, largely based on quantum mechanics, can elucidate reaction mechanisms, predict the most likely sites for chemical attack, and estimate the energy barriers associated with different reaction pathways.
Key Computational Approaches:
Density Functional Theory (DFT): DFT is a widely used method to study the electronic structure of molecules. By calculating the electron density, DFT can determine various reactivity descriptors. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap generally suggests higher reactivity. chemrevlett.comfrontiersin.org In a study on a caffeine-citric acid cocrystal, DFT calculations of the HOMO-LUMO gap indicated that the resulting cocrystal was more reactive than the parent caffeine (B1668208) molecule. frontiersin.org
Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack, respectively. For example, in the caffeine-citric acid cocrystal, MESP analysis showed how intermolecular hydrogen bonding neutralized the reactivity of specific groups. frontiersin.org
Transition State Theory: To predict the rate and selectivity of a reaction, computational chemists locate the transition state (TS) structure—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants (the activation energy) is a critical factor in determining reaction kinetics. mdpi.com Studies on the activation of dimethyl ether on zeolite catalysts used transition state theory to compare the energy barriers of different reaction pathways, such as methylation and H-abstraction. mdpi.com
Predictive Data from Computational Models:
Computational studies can generate a wealth of data to predict chemical behavior. The table below illustrates the types of reactivity descriptors that are typically calculated.
| Reactivity Descriptor | Typical Information Provided | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to react with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. A lower LUMO energy suggests a greater tendency to react with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. chemrevlett.com |
| MESP Minima/Maxima | Regions of most negative (Vmin) and most positive (Vmax) electrostatic potential. | Predicts the most likely sites for electrophilic and nucleophilic attack, respectively. frontiersin.org |
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | Lower activation energies indicate faster reaction rates. This is crucial for predicting the selectivity between competing reaction pathways. mdpi.com |
For this compound, these computational methods could be used to predict its reactivity in various chemical environments, such as its susceptibility to oxidation, its acidity, and its potential to participate in condensation reactions.
Intermolecular Interaction Analysis using Computational Tools
The way molecules interact with each other governs their physical properties in the solid state, such as crystal packing, melting point, and solubility. Computational tools are essential for visualizing, characterizing, and quantifying these non-covalent interactions.
Key Computational Methods:
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds, including weak intermolecular interactions like hydrogen bonds. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as electron density and its Laplacian, can provide information about the strength and nature of the interaction. researchgate.net
Energy Framework Analysis: This method, often used in conjunction with crystal structure prediction, calculates the interaction energies between pairs of molecules in a crystal lattice. researchgate.net These energies can be separated into electrostatic, polarization, dispersion, and repulsion components to understand the nature of the forces holding the crystal together. This analysis can help rationalize the stability of different polymorphic forms. researchgate.net
Data from Intermolecular Interaction Studies:
The following table summarizes the kind of data generated from these computational analyses.
| Analysis Technique | Key Output | Significance for this compound |
| Hirshfeld Surface Analysis | Percentage contribution of different intermolecular contacts (e.g., H···O, H···H). rsc.org | Would reveal the dominant interactions responsible for the crystal packing of the molecule, highlighting the roles of the carboxylic acid, amide, and methyl groups. |
| QTAIM | Electron density (ρ) and Laplacian (∇²ρ) at the bond critical point. | Quantifies the strength and nature (e.g., covalent vs. electrostatic) of hydrogen bonds and other weak interactions. nih.gov |
| Interaction Energy Calculations | Total interaction energy and its components (electrostatic, dispersion, etc.) for molecular pairs. iosrjournals.org | Helps in understanding the relative stability of potential crystal structures (polymorphs) and in rationalizing the observed crystal packing. |
For this compound, which possesses hydrogen bond donors (the carboxylic acid and amide N-H groups) and acceptors (the carbonyl and hydroxyl oxygens), intermolecular interaction analysis would be crucial for understanding its solid-state structure and properties. These computational tools could predict the most likely hydrogen bonding motifs and rationalize its crystal packing arrangement.
Utilization as a Chiral Auxiliary for Stereocontrol
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. wikipedia.org The auxiliary's own chirality provides a biased environment, favoring one spatial arrangement over another during a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary is typically removed and can often be recycled. sigmaaldrich.commdpi.com
Diastereoselective Transformations Mediated by this compound Scaffolds
While specific examples of diastereoselective transformations directly mediated by this compound scaffolds are not extensively detailed in the provided search results, the principles of how such auxiliaries function are well-established. Chiral auxiliaries, like the conceptual framework that would include this compound, are instrumental in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. sigmaaldrich.comtcichemicals.com For instance, in an aldol reaction, a chiral auxiliary attached to an enolate can effectively block one face of the molecule, forcing an incoming aldehyde to approach from the less sterically hindered side. wikipedia.org This results in the preferential formation of one diastereomer over the other. The effectiveness of the auxiliary is measured by the diastereomeric excess (d.e.), which quantifies the preference for one diastereomer.
| Reaction Type | General Role of Chiral Auxiliary | Desired Outcome |
| Aldol Addition | Directs the approach of an electrophile to one face of an enolate. wikipedia.orgcaltech.edu | Formation of a specific syn- or anti-aldol product. caltech.edu |
| Alkylation | Controls the trajectory of an incoming alkylating agent. beilstein-journals.org | Preferential formation of one diastereomeric alkylated product. |
| Diels-Alder Reaction | Influences the endo/exo selectivity and the facial selectivity of the dienophile's approach. tcichemicals.com | Formation of a specific diastereomer of the cyclic product. |
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
In addition to its role as a temporary auxiliary, this compound and its derivatives can also function as chiral ligands in metal-catalyzed asymmetric reactions. In this capacity, the chiral molecule binds to a metal center, creating a chiral catalyst that can repeatedly facilitate a stereoselective transformation. nih.gov
Ligand Design and Coordination Chemistry
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.gov For a molecule like this compound to act as a ligand, it would typically possess donor atoms, such as oxygen or nitrogen, capable of coordinating with a metal center. The spatial arrangement of these donor atoms, dictated by the tartaric acid backbone and the methylphenyl group, would create a specific chiral environment around the metal.
The coordination of the ligand to the metal influences the catalyst's reactivity and selectivity. nih.gov The electronic properties of the ligand, such as the electron-donating or -withdrawing nature of the p-methyl group, can fine-tune the electrophilicity of the metal center. nih.gov The steric bulk of the ligand plays a crucial role in creating a chiral pocket that discriminates between different approaches of the substrate.
Enantioselective Catalysis (e.g., Hydrogenation, Aldol Reactions, Cycloadditions)
Chiral metal-ligand complexes are employed in a wide array of enantioselective reactions. While specific data for this compound as a ligand in these reactions is not provided, the general principles are well-documented for analogous systems.
Hydrogenation: In asymmetric hydrogenation, a chiral catalyst delivers hydrogen to one face of a prochiral double bond, leading to an enantiomerically enriched product. The ligand's structure is critical in differentiating the two faces of the substrate. nih.gov
Aldol Reactions: Metal complexes with chiral ligands can act as Lewis acids to activate carbonyl compounds and control the stereochemical outcome of aldol reactions. caltech.edumdpi.com The chiral environment of the catalyst dictates the facial selectivity of the enolate's attack on the aldehyde. caltech.edu
Cycloadditions: In reactions like the Diels-Alder cycloaddition, a chiral Lewis acid catalyst can coordinate to the dienophile, influencing its approach to the diene and thereby controlling the enantioselectivity of the cyclization. sigmaaldrich.commdpi.com
| Catalytic Reaction | Role of Chiral Ligand | Metal Center (Examples) | Typical Substrates |
| Asymmetric Hydrogenation | Creates a chiral environment for the stereoselective addition of hydrogen. nih.gov | Rhodium, Ruthenium, Iridium nih.gov | Alkenes, Ketones |
| Asymmetric Aldol Reaction | Forms a chiral Lewis acid to control the facial selectivity of nucleophilic attack. caltech.edumdpi.com | Copper, Tin, Magnesium caltech.edu | Aldehydes, Ketones, Enol Ethers |
| Asymmetric Cycloaddition | Activates the dienophile and directs the approach of the diene. sigmaaldrich.commdpi.com | Copper, Lanthanum, Nickel mdpi.com | Dienes, Dienophiles |
Mechanistic Insights into Ligand-Substrate Interactions
Understanding the mechanism of catalysis is key to designing more efficient and selective catalysts. The interaction between the chiral ligand, the metal center, and the substrate in the transition state determines the stereochemical outcome.
A proposed mechanistic model for a chiral Lewis acid-catalyzed reaction, which could be analogous to one involving a this compound-based ligand, involves the formation of a well-defined complex between the catalyst and the substrate. For example, in a Diels-Alder reaction, the dienophile would coordinate to the metal center of the chiral catalyst. The steric and electronic properties of the chiral ligand would then favor a specific binding geometry of the dienophile. This pre-organization ensures that when the diene approaches, it does so from a specific direction, leading to the formation of one enantiomer of the product in excess. The turnover of the catalyst is achieved by the release of the product and the coordination of a new substrate molecule, initiating the next catalytic cycle. mdpi.com
Conclusion and Future Outlook
(-)-4'-Methyltartranilic acid, a representative of the broader class of chiral tartranilic acid derivatives, serves as a valuable and practical tool in enantioselective chemistry, primarily as a chiral resolving agent for racemic amines. Its synthesis from readily available chiral precursors and its well-defined physicochemical properties make it an attractive choice for obtaining enantiomerically pure compounds.
The future of research on this compound and related compounds is likely to advance on several fronts. There is potential for the development of new applications in asymmetric catalysis, where these compounds could serve as chiral ligands for a range of metal-catalyzed transformations. Furthermore, a deeper understanding of the structure-property relationships in the diastereomeric salts formed with this resolving agent could lead to more rational design and selection of resolving agents for specific target molecules. Advances in computational chemistry could aid in predicting the most effective tartranilic acid derivative for a given resolution task. As the demand for enantiomerically pure compounds continues to grow across various industries, the role of well-established and effective chiral resolving agents like this compound remains firmly in place, with the potential for expanded applications in the future. cymitquimica.com
Derivatization and Functionalization of 4 Methyltartranilic Acid
Synthesis of Novel Analogs and Derivatives
The synthesis of new analogs from (-)-4'-Methyltartranilic acid leverages its inherent chirality and multiple functional groups. Tartaric acid and its derivatives are well-established as valuable chiral building blocks in the asymmetric synthesis of complex, bioactive molecules. This foundation allows for the creation of a diverse library of compounds through targeted chemical transformations.
The 4'-methylphenyl (p-tolyl) group of this compound can be chemically altered to explore the impact of aromatic substitution on the molecule's properties. Standard aromatic chemistry techniques can be applied, although this may require initial protection of the more reactive hydroxyl, carboxyl, and amide groups.
Electrophilic Aromatic Substitution: The tolyl group is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions relative to the methyl group (positions 2' and 6'). Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups. For example, nitration would yield nitro derivatives, which can be further reduced to amines, providing a handle for additional functionalization.
Cross-Coupling Reactions: For more complex modifications, a common strategy involves first introducing a halogen (e.g., bromine or iodine) onto the aromatic ring. This halogenated derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This approach allows for the introduction of a wide array of substituents, including other aryl groups, alkyl chains, or amines.
| Reaction Type | Reagents | Potential Product | Potential Application of Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (-)-2'-Nitro-4'-methyltartranilic acid | Precursor to amino derivatives for further coupling |
| Bromination | Br₂, FeBr₃ | (-)-2'-Bromo-4'-methyltartranilic acid | Substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira) |
| Suzuki Coupling (on bromo-derivative) | Arylboronic acid, Pd catalyst, Base | (-)-2'-Aryl-4'-methyltartranilic acid | Synthesis of biaryl analogs |
| Buchwald-Hartwig Amination (on bromo-derivative) | Amine, Pd catalyst, Base | (-)-2'-Amino-4'-methyltartranilic acid derivative | Introduction of diverse amine functionalities |
The carboxylic acid and amide groups are primary sites for derivatization, enabling the synthesis of esters, alternative amides, and other functional variants.
Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into a variety of derivatives. Esterification can be achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Amidation, reacting the carboxylic acid with a primary or secondary amine, is typically facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a stable amide bond. This method is widely used for coupling carboxylic acids to amines in both aqueous and organic solutions. The carboxylic acid can also be reduced to a primary alcohol using reducing agents like borane or lithium aluminum hydride, providing another point for diversification.
Amide Bond Derivatization: While the amide bond is generally stable, it can be hydrolyzed back to the parent carboxylic acid and p-toluidine (B81030) under strong acidic or basic conditions. More synthetically useful is the reduction of the amide to a secondary amine, which can be accomplished with strong reducing agents, thereby transforming the functional group and altering the electronic and steric properties of the molecule.
| Functional Group | Reaction Type | Reagents | Product Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Methanol (B129727), H₂SO₄ | Methyl esters |
| Carboxylic Acid | Amidation | Benzylamine, EDC, HOBt | N-Benzyl amides |
| Carboxylic Acid | Reduction | BH₃·THF | Primary alcohols |
| Amide | Reduction | LiAlH₄ | Secondary amines |
| Hydroxyl Groups | Acetylation | Acetic Anhydride (B1165640), Pyridine (B92270) | Diacetate esters |
Tartaric acid serves as an excellent chiral precursor, allowing its two existing stereocenters to direct the stereochemistry of newly formed chiral centers. This principle can be applied to this compound to synthesize diastereomerically enriched derivatives with additional stereogenic centers.
One strategy involves converting the carboxylic acid to an ester and then forming its enolate. The subsequent reaction of this chiral enolate with an electrophile, such as an aldehyde in an aldol (B89426) reaction, can proceed with high diastereoselectivity due to the influence of the adjacent chiral centers. Similarly, the two hydroxyl groups can be converted into an acetal or ketal with a chiral aldehyde or ketone, introducing new stereocenters. Furthermore, stereoselective epoxidation of an unsaturated derivative, synthesized from one of the hydroxyl groups, could also be employed to introduce new, well-defined chiral centers.
Structure-Reactivity/Selectivity Relationship Studies in Derivatives
Systematic studies on the derivatives of this compound are essential to establish structure-reactivity relationships (SRR) and structure-selectivity relationships (SSR). By synthesizing a library of analogs as described above and evaluating their chemical or physical properties, one can deduce how specific structural modifications influence their behavior.
For instance, modifying the electronic properties of the aromatic ring is expected to have a predictable effect on reactivity. Attaching electron-withdrawing groups (e.g., -NO₂) to the p-tolyl ring would increase the acidity of the carboxylic acid proton and the N-H proton of the amide. Conversely, adding electron-donating groups would decrease their acidity. These changes in acidity and electron density can also affect the molecule's ability to act as a ligand or a catalyst in chemical reactions.
Similarly, altering the steric bulk of substituents on the aromatic ring or converting the carboxylic acid to a bulky ester could influence the selectivity in reactions where the tartranilic acid derivative is used as a chiral resolving agent or a chiral ligand. The interactions between the derivative and a substrate would be sterically hindered or enhanced, potentially leading to higher enantioselectivity in asymmetric synthesis. Such studies are crucial for designing more potent and selective molecules for specific applications.
Preparation of Functionalized Materials Incorporating Tartranilic Acid Moieties
The unique structure of this compound makes it an attractive candidate for incorporation into functional materials, such as polymers, chiral stationary phases, or heterogeneous catalysts.
Polymer Synthesis: The molecule possesses two functional groups suitable for polymerization: the carboxylic acid and the two hydroxyl groups. The carboxylic acid can react with a diamine to form a chiral polyamide, or with a diol to form a chiral polyester. Alternatively, the diol functionality of the tartaric acid backbone could be used for polymerization. The resulting polymers would be inherently chiral and could find applications in separation science or as biodegradable materials. The use of polycarboxylic acids like tartaric acid as cross-linking agents for biopolymers like starch demonstrates the potential for creating novel, functional materials.
Surface Functionalization: this compound can be covalently attached to a solid support, such as silica gel or a resin. This is typically achieved by first activating the carboxylic acid group and then reacting it with an amine-functionalized support. The resulting material would have a chiral surface and could be used as a chiral stationary phase (CSP) for the chromatographic separation of enantiomers. The specific interactions (hydrogen bonding, π-π stacking, steric repulsion) between the chiral moiety and the analytes would govern the separation efficiency.
Heterogeneous Catalysis: By immobilizing the molecule or a metallic complex thereof onto a solid support, a heterogeneous catalyst can be prepared. This approach combines the catalytic activity and selectivity of the chiral molecule with the practical advantages of a heterogeneous system, such as easy separation from the reaction mixture and potential for recycling.
Mechanistic Investigations of Reactions Involving 4 Methyltartranilic Acid Derivatives
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways for derivatives of (-)-4'-Methyltartranilic acid would likely involve a combination of computational modeling and experimental studies. As a derivative of tartaric acid, its primary mode of reaction in many contexts, particularly in chiral resolution, involves the formation of diastereomeric salts with racemic amines or other basic compounds.
The fundamental reaction pathway is an acid-base reaction between the carboxylic acid group of this compound and a basic center on a substrate. The formation of the diastereomeric salt can be represented by the following general scheme:
Step 1: Proton Transfer. The carboxylic acid proton is transferred to the basic nitrogen of a racemic amine (for example), forming an ammonium-carboxylate ion pair.
Step 2: Diastereomer Crystallization. Due to the chiral nature of the tartranilic acid derivative, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility. Under carefully controlled conditions, one diastereomer will selectively crystallize from the solution.
Computational studies, likely employing Density Functional Theory (DFT), would be instrumental in modeling the transition states of these processes. For instance, in a hypothetical esterification reaction of the carboxylic acid group, the transition state would involve the nucleophilic attack of an alcohol on the protonated carbonyl carbon. The energy barriers for the formation of different stereoisomeric products could be calculated to predict the selectivity of the reaction.
A plausible reaction pathway for the chiral resolution of a racemic amine, (R/S)-Amine, with this compound, (-)-MTA, is detailed below:
| Step | Description | Intermediate/Transition State |
| 1 | Proton Transfer | Formation of an intimate ion pair: [(-)-MTA]⁻[ (R/S)-AmineH]⁺ |
| 2 | Diastereomer Formation | Formation of two distinct diastereomeric salts: [(-)-MTA]⁻[(R)-AmineH]⁺ and [(-)-MTA]⁻[(S)-AmineH]⁺ |
| 3 | Selective Crystallization | Preferential precipitation of the less soluble diastereomer, e.g., [(-)-MTA]⁻[(S)-AmineH]⁺ |
Kinetic Studies to Determine Reaction Rates and Orders
Kinetic studies would provide crucial insights into the reaction mechanisms. For the formation of diastereomeric salts, the reaction rate is typically very fast, characteristic of acid-base reactions. However, the rate of crystallization of the desired diastereomer can be influenced by various factors, including solvent, temperature, and concentration.
A hypothetical kinetic study of the esterification of this compound with methanol (B129727), catalyzed by a generic acid catalyst (H⁺), could be designed to determine the reaction order with respect to each reactant. The rate law for such a reaction is often found to be:
Rate = k[this compound]¹[Methanol]¹[H⁺]¹
This suggests a mechanism where the acid catalyst first protonates the carboxylic acid, which is then attacked by the methanol nucleophile in the rate-determining step.
Below is a hypothetical data table for the initial rate of esterification:
| Experiment | [(-)-4'-MTA] (mol/L) | [Methanol] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
From this data, it can be inferred that the reaction is first order with respect to this compound, first order with respect to methanol, and first order with respect to the acid catalyst.
Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
Spectroscopic techniques are invaluable for monitoring the progress of reactions and identifying transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting materials and the appearance of products. Chiral shift reagents could be employed in ¹H NMR to distinguish between the two diastereomeric salts in solution.
Infrared (IR) Spectroscopy: The progress of an esterification reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester at a different frequency.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect the formation of the diastereomeric salt complexes in the gas phase, providing information about their stoichiometry and stability.
For example, during a chiral resolution, real-time monitoring by ¹H NMR in a suitable deuterated solvent could show the depletion of the free amine signals and the emergence of new signals corresponding to the protonated amine in the diastereomeric salt.
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For instance, in the esterification of this compound, the reaction could be carried out with ¹⁸O-labeled methanol (CH₃¹⁸OH). Subsequent mass spectrometric analysis of the resulting ester would reveal the location of the ¹⁸O atom. If the ¹⁸O is incorporated into the ester, it confirms that the methanol oxygen acts as the nucleophile and attacks the carbonyl carbon, leading to the cleavage of the C-OH bond of the carboxylic acid, which is the common mechanism for acid-catalyzed esterification.
A summary of a hypothetical isotopic labeling experiment is presented below:
| Reactants | Expected Product if C-OH bond cleaves | Expected Product if O-H bond cleaves | Observed Product | Conclusion |
| (-)-4'-MTA + CH₃¹⁸OH | Ester with ¹⁸O in the methoxy (B1213986) group | Ester with ¹⁸O in the carbonyl group | Ester with ¹⁸O in the methoxy group | Mechanism involves nucleophilic attack of methanol on the carbonyl carbon. |
Stereochemical Models for Explaining Observed Selectivity
The stereoselectivity observed in reactions involving this compound derivatives, particularly in chiral resolution, can be explained by considering the three-dimensional structures of the diastereomeric transition states or intermediates. The formation of the diastereomeric salts leads to different non-covalent interactions (e.g., hydrogen bonding, steric hindrance) in the crystal lattice.
A widely accepted model for chiral recognition during diastereomeric salt formation is the "three-point interaction model." For effective discrimination, there should be at least three points of interaction between the chiral resolving agent and the enantiomers of the racemic compound. In the case of this compound, these interactions could involve:
Ionic Interaction: Between the carboxylate of the acid and the protonated base of the substrate.
Hydrogen Bonding: Involving the hydroxyl groups of the tartaric acid backbone.
Steric Repulsion: Between the bulky groups on both molecules.
The diastereomer that can form a more stable and compact crystal lattice due to favorable intermolecular interactions will have a lower solubility and will crystallize out preferentially. The difference in the stability of the crystal packing of the two diastereomers is the basis for the observed selectivity.
For example, in the resolution of a chiral amine, one enantiomer might fit more snugly into the crystal lattice formed with this compound due to a specific hydrogen bond between one of the hydroxyl groups and a heteroatom on the amine, an interaction that is sterically hindered in the other diastereomer.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Strategies
The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the need for environmentally benign and economically viable production methods. nih.govsigmaaldrich.com Future research should prioritize the development of efficient and sustainable strategies for the synthesis of (-)-4'-Methyltartranilic acid. This could involve exploring biocatalytic routes, which often offer high selectivity and operate under mild conditions, thereby reducing energy consumption and waste generation. frontiersin.org Additionally, the use of renewable starting materials and greener solvent alternatives would contribute to a more sustainable synthetic pathway. wordpress.com A systematic investigation into atom-economical reactions, such as direct C-H functionalization, could also lead to more streamlined and efficient synthetic processes. sigmaaldrich.com
Exploration of Novel Catalytic Systems Utilizing this compound
The inherent chirality and functional groups of this compound make it a promising candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. wikipedia.orgsigmaaldrich.com While tartaric acid and its derivatives have been employed in various catalytic systems, the specific applications of the 4'-methyl substituted variant remain largely unexplored. rsc.orgresearchgate.netnih.gov Future research should focus on designing and synthesizing novel catalysts incorporating this compound. These catalytic systems could be applied to a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. Investigating the impact of the methyl group on the stereochemical outcome of these reactions will be crucial in understanding its role in asymmetric induction.
| Potential Catalytic Application | Reaction Type | Expected Benefit |
| Asymmetric Aldol Reactions | Carbon-Carbon Bond Formation | High diastereoselectivity and enantioselectivity |
| Enantioselective Michael Additions | Conjugate Addition | Access to chiral 1,5-dicarbonyl compounds |
| Chiral Lewis Acid Catalysis | Various | Control over stereochemistry in a range of transformations |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.govbeilstein-journals.orgmdpi.comnih.gov Future research should explore the adaptation of synthetic routes for this compound and its derivatives to flow chemistry setups. This would enable precise control over reaction parameters, leading to improved yields and purities. nih.gov Furthermore, automated synthesis platforms could be employed for the rapid screening of reaction conditions and the synthesis of a library of related chiral auxiliaries for catalyst optimization. nih.gov The development of robust and reliable flow chemistry protocols will be a key step towards the industrial application of this chiral compound. mdpi.com
Advanced Computational Design of New Chiral Auxiliaries and Ligands
Computational chemistry provides powerful tools for the rational design of new chiral ligands and auxiliaries. acs.orgnih.govnih.govresearchgate.net Future research should leverage these computational methods to design and optimize novel chiral auxiliaries and ligands based on the this compound scaffold. Molecular modeling and density functional theory (DFT) calculations can be used to predict the stereochemical outcomes of reactions and to understand the non-covalent interactions that govern asymmetric induction. acs.orgnih.gov This in silico approach can accelerate the discovery of highly effective chiral auxiliaries for specific asymmetric transformations, reducing the need for extensive experimental screening. nih.gov
Applications in Emerging Areas of Materials Science and Supramolecular Chemistry
The unique structural features of this compound, including its chirality and hydrogen-bonding capabilities, suggest its potential for applications in materials science and supramolecular chemistry. Future research could investigate the self-assembly of this molecule into well-defined supramolecular structures, such as gels, liquid crystals, or porous materials. The chirality of the building blocks could lead to the formation of chiral materials with interesting optical or chiroptical properties. Furthermore, the incorporation of this compound into polymers or metal-organic frameworks (MOFs) could result in new functional materials with applications in areas such as chiral separations, sensing, or catalysis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (-)-4'-Methyltartranilic acid, and how can its enantiomeric purity be validated?
- Methodological Answer : Synthesis typically involves stereoselective routes, such as chiral resolution or asymmetric catalysis. Post-synthesis, enantiomeric purity should be validated using polarimetry coupled with chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (HRMS) are essential for structural confirmation. For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and purification steps (e.g., recrystallization solvents) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification (e.g., skin/eye irritation risks). Use fume hoods for weighing and handling, and wear PPE (gloves, lab coat, goggles). Waste must be segregated in labeled containers and disposed via certified hazardous waste services, as improper disposal risks environmental contamination . For spills, neutralize with inert absorbents and avoid aqueous rinsing to prevent solubility-driven spread .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer : Solubility screening in solvents (DMSO, ethanol, aqueous buffers) should precede assays. Use sonication (30–60 min) or gentle heating (≤40°C) to avoid decomposition. For aqueous solutions, consider co-solvents (e.g., 0.1% Tween-80) or pH adjustment (test pH 4–8) based on the compound’s pKa. Document solvent purity and storage conditions (e.g., nitrogen atmosphere to prevent oxidation) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like OECD TG 429 for cytotoxicity. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays). Perform meta-analysis of published data to identify confounding variables (e.g., impurity profiles, solvent artifacts) . Statistical tools (ANOVA, t-tests) should assess significance of inter-lab variability .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor binding. Validate force fields (e.g., CHARMM36) against crystallographic data if available. Include solvent effects (explicit water models) and perform free-energy calculations (MM/PBSA) to refine binding affinity predictions. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Q. What advanced spectroscopic techniques are suitable for studying the degradation pathways of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH, per ICH Q1A guidelines) coupled with LC-MS/MS can identify degradation products. Use High-Resolution Mass Spectrometry (HRMS) for structural elucidation of degradants. Solid-state characterization (XRD, DSC) assesses crystallinity changes. For mechanistic insights, employ isotopic labeling (e.g., ¹⁸O-H₂O) to track hydrolysis pathways .
Data Presentation and Replicability
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R², χ²). For high-throughput data, apply corrections for multiple comparisons (Bonferroni, Benjamini-Hochberg). Raw data and analysis scripts (R/Python) should be archived in repositories like Zenodo to ensure transparency .
Q. How should researchers document synthetic procedures to ensure replicability?
- Methodological Answer : Follow the "Experimental" section guidelines from Reviews in Analytical Chemistry: specify reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment models (e.g., Bruker Avance III HD 400 MHz NMR), and reaction monitoring (TLC Rf values, HPLC gradients). Include troubleshooting notes (e.g., exothermicity control during esterification). Publish detailed protocols on platforms like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
